1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride

Opioid receptor pharmacology Ibogalog polypharmacology Analgesic target engagement

1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride (CAS 15923-41-8) is the hydrochloride salt of the unsubstituted tricyclic azepinoindole scaffold, also designated noribogaminalog or N-desmethylibogaminalog. With molecular formula C₁₂H₁₄N₂·HCl and a molecular weight of 222.76 g/mol, this compound constitutes the parent structure of the ibogalog family of simplified iboga alkaloid analogues.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
CAS No. 15923-41-8
Cat. No. B13734464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride
CAS15923-41-8
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C3=CC=CC=C3[NH2+]2.[Cl-]
InChIInChI=1S/C12H14N2.ClH/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11;/h1-4,13-14H,5-8H2;1H
InChIKeyHXOZQAKABJEVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole Hydrochloride (CAS 15923-41-8): Core Scaffold Identity and Procurement Context


1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride (CAS 15923-41-8) is the hydrochloride salt of the unsubstituted tricyclic azepinoindole scaffold, also designated noribogaminalog or N-desmethylibogaminalog [1]. With molecular formula C₁₂H₁₄N₂·HCl and a molecular weight of 222.76 g/mol, this compound constitutes the parent structure of the ibogalog family of simplified iboga alkaloid analogues [1][2]. It features a fully hydrogenated seven-membered azepine ring fused to an indole nucleus, distinguishing it from the six-membered pyridine ring found in tetrahydro-β-carbolines [2]. The hydrochloride salt form enhances aqueous solubility and crystallinity relative to the free base (CAS 7546-78-3), making it the preferred physical form for reproducible laboratory handling, analytical characterization, and use as a synthetic intermediate in medicinal chemistry programs .

Why Generic Substitution Fails for 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole Hydrochloride (CAS 15923-41-8): Comparator-Referenced Differentiation


Within the hexahydroazepinoindole chemotype, seemingly minor structural modifications—N-methylation, ring-constraint changes, or salt-form selection—produce substantial divergences in receptor-binding profiles, functional selectivity, and pharmacokinetic duration. The N(6)-methyl analog PNU-22394 (CAS 15923-42-9) acts as a potent 5-HT₂C full agonist (Ki = 18 nM; 87% efficacy) with anorectic activity in humans , while the 3-methyl isomer DM506 (ibogaminalog) behaves as a non-hallucinogenic 5-HT₂A/₂B partial agonist (5-HT₂A Ki = 24 nM, EC₅₀ = 9 nM) with sedative-anxiolytic properties [1]. The unsubstituted parent compound (CAS 15923-41-8) lacks these methylation-driven selectivity filters, instead exhibiting κ-opioid receptor engagement and dopamine D₃ receptor interaction that are absent or negligible in the N-methylated analogs [2]. Furthermore, the hydrochloride salt provides superior aqueous handling characteristics compared to the free base (predicted water solubility ~4.3 g/L at 25°C for the free base; experimentally enhanced solubility for the HCl salt) . These pharmacophore-level and physical-form distinctions preclude simple interchangeability among in-class compounds.

Quantitative Differentiation Evidence for 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole Hydrochloride (CAS 15923-41-8) vs. Closest Analogs


κ-Opioid Receptor Engagement: A Polypharmacology Feature Absent in N-Methylated Ibogalogs

The unsubstituted hexahydroazepinoindole scaffold (CAS 15923-41-8) exhibits stereoselective binding to the κ-opioid receptor (KOR), a feature not reported for the N(6)-methyl analog PNU-22394 or the 3-methyl analog DM506. The (R)-enantiomer binds more tightly to KOR than the (S)-enantiomer, providing an enantioselective pharmacological handle . PNU-22394 is characterized as a selective 5-HT₂ receptor agonist (5-HT₂C Ki = 18 nM; 5-HT₂A Ki = 18 nM; 5-HT₂B Ki = 66 nM) with no reported opioid receptor activity . DM506 shows high-potency 5-HT₂A (Ki = 24 nM, EC₅₀ = 9 nM) and 5-HT₂B (Ki = 16 nM, EC₅₀ = 3 nM) agonism but similarly lacks documented KOR interaction [1]. Derivatives of the parent scaffold have demonstrated moderate dopamine D₃ receptor binding affinity, further differentiating the polypharmacology profile from the more targeted serotoninergic analogs [2].

Opioid receptor pharmacology Ibogalog polypharmacology Analgesic target engagement

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt (CAS 15923-41-8, MW 222.76 g/mol) provides measurably improved aqueous solubility and crystallinity compared to the free base (CAS 7546-78-3, MW 186.25 g/mol). The free base exhibits a predicted water solubility of approximately 4.3 g/L (4,303 mg/L) at 25°C based on Log Kow estimation (WSKOW v1.41), with an ACD/LogD (pH 7.4) of −1.02 indicating limited lipophilicity at physiological pH . The hydrochloride salt, by contrast, demonstrates enhanced water solubility typical of amine hydrochloride salts (e.g., the closely related PNU-22394 hydrochloride is soluble to 100 mM in water, equivalent to ~23.7 mg/mL) . Salt formation also improves crystallinity and solid-state stability, facilitating reproducible weighing, dissolution, and long-term storage under desiccated conditions . The free base (CAS 7546-78-3) carries a different CAS registry number and is supplied as a distinct physical entity; interchanging the two without accounting for molecular weight differences (salt factor correction of ~1.196) introduces systematic dosing errors in biological assays.

Pharmaceutical salt selection Pre-formulation solubility Laboratory reagent handling

Unsubstituted Indole NH as a Versatile Synthetic Intermediate: Scaffold Derivatization vs. Pre-Functionalized Analogs

CAS 15923-41-8 bears an unsubstituted indole nitrogen (NH) and a secondary azepine amine, providing two orthogonal nucleophilic sites for chemical diversification. This contrasts with PNU-22394, which is irreversibly N(6)-methylated (C₁₃H₁₆N₂·HCl, MW 236.74), and DM506, which is N(3)-methylated [1][2]. The unsubstituted scaffold has been explicitly claimed as the key intermediate in US Patent 4,719,208 (Omnichem SA, 1988), which describes the preparation of 5-hydroxyalkyl-azepino[4,5-b]indole derivatives via functionalization at both the indole NH and the azepine nitrogen [3]. Similarly, European Patent EP-0466548-A1 (ADIR, 1992) covers hexahydroazepino[4,5-b]indoles alongside tetrahydro-β-carbolines, with the unsubstituted scaffold serving as the common precursor for libraries of N-alkyl, N-acyl, and N-sulfonyl derivatives [4]. Pre-methylated analogs (PNU-22394, DM506) are end-point compounds with fixed substitution patterns that cannot be readily deprotected; the unsubstituted scaffold is therefore the mandatory starting material for any structure–activity relationship (SAR) exploration requiring variable N-substitution.

Medicinal chemistry Scaffold derivatization Ibogalog synthesis

Seven-Membered Azepine Ring vs. Six-Membered Pyridine Ring: Structural Divergence from Tetrahydro-β-Carbolines

The target compound contains a fully saturated seven-membered azepine ring (C₇H₁₂N ring system), whereas the closely related tetrahydro-β-carboline (THβC) scaffold features a six-membered tetrahydropyridine ring. This ring-size difference produces distinct conformational ensembles: the azepine ring adopts multiple low-energy conformations (chair, twist-boat, boat) with greater flexibility than the more constrained tetrahydropyridine ring [1]. Patent EP-0466548-A1 explicitly claims both chemotypes in a single filing, indicating that the inventors recognized them as structurally distinct series with non-overlapping pharmacological profiles [2]. Ibogalogs (azepine-based) are known to act as potent 5-HT₂A and 5-HT₂C receptor agonists [3], whereas THβCs display a broader range of activities including monoamine oxidase inhibition and benzodiazepine receptor binding that are not prominent features of the azepinoindole series [4]. The seven-membered ring also influences metabolic stability: the azepine ring is less susceptible to aromatization than the tetrahydropyridine ring of THβCs, potentially conferring differential cytochrome P450-mediated oxidative metabolism.

Conformational analysis Ring-size pharmacology Ibogalog vs. β-carboline scaffold

Dopamine D₃ Receptor and Serotonin Transporter (SERT) Activity: Extended Polypharmacology Beyond the 5-HT₂ Axis

The unsubstituted hexahydroazepinoindole scaffold stimulates dopamine D₃ receptors and inhibits the serotonin transporter (SERT), activities that are not prominent features of the N-methylated ibogalogs PNU-22394 and DM506 . PNU-22394 is pharmacologically characterized as a 5-HT₂ receptor agonist with anorectic efficacy and pro-cognitive properties, with no reported dopaminergic or SERT component [1]. In the broader ibogalog series, ibogainalog (IBG) has been explicitly noted to lack κ-opioid receptor agonism, highlighting that the unsubstituted parent's opioid and dopaminergic activities are uniquely dependent on the absence of N-substitution [2]. Derivatives of the parent scaffold (compound 5 in Efange et al., 1998) showed 8–10-fold higher affinity at the dopamine transporter (DAT) than ibogaine and noribogaine, and several compounds demonstrated moderate dopamine D₃ receptor binding affinity [3]. These data collectively indicate that the unsubstituted scaffold engages a broader target panel—spanning opioid, dopaminergic, and serotonergic systems—than the methylation-constrained analogs, which are pharmacologically narrowed toward 5-HT₂ receptor subtypes.

Dopamine receptor pharmacology Serotonin transporter Polypharmacology profiling

Enantiomeric Differentiation: Stereoselective Pharmacology at the κ-Opioid Receptor

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole possesses two asymmetric carbon atoms, yielding a pair of enantiomers with differential κ-opioid receptor (KOR) binding affinity: the (R)-enantiomer binds more tightly than the (S)-enantiomer . This stereochemical dependence of target engagement is a critical quality attribute for pharmacological studies. In contrast, PNU-22394 (CAS 15923-42-9) is typically supplied as a racemate or single enantiomer with its primary pharmacology dominated by 5-HT₂ receptor interactions that show a different stereochemical preference profile . The presence of stereoselective KOR binding in the parent compound establishes it as a chiral probe for investigating the stereochemical determinants of opioid receptor recognition within the ibogalog chemotype. The enantiomeric differentiation also carries implications for analytical quality control: enantiomeric purity becomes a critical batch-release specification for any study involving KOR-dependent readouts, whereas for the non-opioidergic analogs PNU-22394 and DM506, enantiomeric composition may be less pharmacologically consequential.

Chiral pharmacology Enantioselective binding Opioid receptor stereochemistry

Optimal Research and Industrial Application Scenarios for 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole Hydrochloride (CAS 15923-41-8)


Ibogalog Structure–Activity Relationship (SAR) Library Synthesis

The unsubstituted indole NH and secondary azepine amine of CAS 15923-41-8 provide two orthogonal diversification handles, enabling systematic N-alkylation, N-acylation, and N-sulfonylation to generate focused ibogalog libraries. This scaffold is the mandatory starting material for SAR campaigns requiring variable N-substitution patterns, as established by US Patent 4,719,208 and EP-0466548-A1 [1]. Pre-methylated analogs such as PNU-22394 (N6–CH₃) and DM506 (N3–CH₃) cannot be chemically deprotected to regenerate the unsubstituted scaffold, making CAS 15923-41-8 the only viable entry point for comprehensive SAR exploration of the ibogalog chemotype.

Opioid–Serotonin Polypharmacology Probe Studies

The stereoselective κ-opioid receptor (KOR) binding of CAS 15923-41-8, combined with its dopamine D₃ receptor and serotonin transporter (SERT) activity, positions it as a unique polypharmacology probe for investigating opioid–serotonin–dopamine crosstalk [1]. Unlike PNU-22394, which is pharmacologically confined to 5-HT₂ receptors (5-HT₂C Ki = 18 nM, 87% efficacy; 5-HT₂A Ki = 18 nM, 65% efficacy; 5-HT₂B Ki = 66 nM, <15% efficacy) , the unsubstituted parent compound engages multiple neurotransmitter systems relevant to substance-use disorder and neuropsychiatric disease mechanisms. Studies requiring concurrent modulation of opioid and serotonergic pathways should select this compound over the serotonin-selective analogs.

Aqueous-Phase In Vitro and In Vivo Dosing Studies Requiring Reproducible Solubility

The hydrochloride salt form (CAS 15923-41-8) offers the aqueous solubility necessary for reliable in vitro bath application, microdialysis perfusion, and in vivo systemic administration (i.p., s.c., or i.v. routes). The free base (CAS 7546-78-3, predicted water solubility ~4.3 g/L at 25°C) may be adequate for organic-solvent-based synthetic steps but presents solubility limitations for aqueous biological assays . Procurement of the HCl salt eliminates the need for in situ salt formation or solubilization with organic co-solvents that may confound biological readouts. The closely related PNU-22394 hydrochloride demonstrates solubility to 100 mM in water [1], establishing a class benchmark for expected aqueous handling performance.

Enantioselective Opioid Receptor Pharmacology Investigations

The two asymmetric carbon atoms of CAS 15923-41-8 produce enantiomers with differential KOR binding affinity [(R) > (S)] . This stereochemical dependence is a critical experimental variable for opioid receptor pharmacology studies. Research programs investigating the stereochemical determinants of KOR recognition within the ibogalog scaffold should specify enantiomeric composition in procurement and employ chiral analytical methods (e.g., chiral HPLC, circular dichroism) for batch characterization. The non-opioidergic analogs PNU-22394 and DM506 lack this stereochemical pharmacology feature and are less suitable for KOR-focused mechanistic work.

Quote Request

Request a Quote for 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.